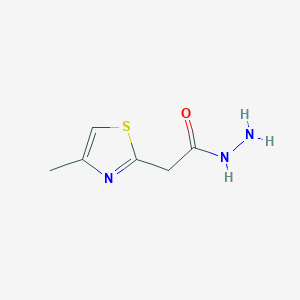

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(10)9-7/h3H,2,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOSURXTIRTROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407173 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448229-66-1 | |

| Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: Core Properties and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a heterocyclic compound featuring a thiazole ring, a structural motif of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a summary of the known basic properties of this compound, outlines a general synthetic approach based on related compounds, and discusses the potential for biological activity.

Core Properties

While specific experimental data for this compound is limited in publicly available literature, its basic physicochemical properties can be summarized from chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 448229-66-1 | Amaybio |

| Molecular Formula | C₆H₉N₃OS | Amaybio |

| Molecular Weight | 171.22 g/mol | Amaybio |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | ChemScene (for isomer) |

| LogP (calculated) | -0.01608 | ChemScene (for isomer) |

| Hydrogen Bond Acceptors | 4 | ChemScene (for isomer) |

| Hydrogen Bond Donors | 2 | ChemScene (for isomer) |

| Rotatable Bonds | 2 | ChemScene (for isomer) |

Note: Some computational data is for the isomeric compound 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and is provided for estimation.

Synthesis and Experimental Protocols

General Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Precursor)

The synthesis of the precursor ester, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, is the initial and crucial step. While a specific protocol for this exact molecule is not detailed in the available search results, a general method for similar structures involves the Hantzsch thiazole synthesis.

Illustrative Protocol (based on similar syntheses):

-

Reaction Setup: A mixture of ethyl 2-chloroacetoacetate and thioacetamide are dissolved in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting crude product can be extracted with an organic solvent and purified by column chromatography to yield the desired ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate.

Step 2: Hydrazinolysis to this compound

The conversion of the ethyl ester to the corresponding acetohydrazide is a standard and generally high-yielding reaction.

Illustrative Protocol (based on similar syntheses):

-

Reaction Setup: Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate is dissolved in ethanol. An excess of hydrazine hydrate is then added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound were identified, the thiazole and hydrazide moieties are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

Antimicrobial Activity: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial activities against various strains of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Activity: Numerous thiazole-containing compounds have demonstrated potent anticancer activity.[1] These compounds can exert their effects through various mechanisms, including:

-

Kinase Inhibition: Targeting protein kinases that are crucial for cancer cell proliferation and survival.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cell division.

Given the absence of specific biological data for this compound, a signaling pathway diagram would be speculative. However, a logical workflow for its initial biological evaluation can be proposed.

Proposed Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data on its properties and biological activity are currently scarce, this guide provides a framework for its synthesis and a logical progression for its biological evaluation based on the known activities of related thiazole and acetohydrazide derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide (CAS Number: 496057-29-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide with CAS number 496057-29-5 is limited. This guide has been compiled based on established principles of organic chemistry and data from closely related thiazole acetohydrazide analogs. The experimental protocols and potential biological activities described herein are predictive and require experimental validation for this specific compound.

Core Compound Summary

This compound is a heterocyclic organic compound featuring a methyl-substituted thiazole ring linked to an acetohydrazide functional group. The thiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The acetohydrazide group serves as a versatile intermediate for the synthesis of various derivatives, including hydrazones, which are also pharmacologically significant.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 496057-29-5 | User Provided |

| Molecular Formula | C₆H₉N₃OS | Calculated |

| Molecular Weight | 171.22 g/mol | Calculated |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) (predicted) | --- |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to follow a two-step procedure common for the preparation of acetohydrazide derivatives from their corresponding esters.

Proposed Synthesis Workflow

The logical workflow for the synthesis is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (Intermediate)

This step involves the Hantzsch thiazole synthesis, a classical method for the formation of thiazole rings.

-

Materials:

-

Thioacetamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or another mild base)

-

-

Procedure:

-

Dissolve equimolar amounts of thioacetamide and ethyl 2-chloroacetoacetate in ethanol.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The product, ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Final Product)

This step involves the nucleophilic acyl substitution of the ester with hydrazine.

-

Materials:

-

Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve the synthesized ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate in ethanol.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found, the thiazole and hydrazide moieties are present in numerous bioactive compounds. This suggests that the title compound could exhibit a range of pharmacological effects.

Predicted Biological Activities

Based on the activities of structurally similar compounds, potential biological activities include:

-

Antimicrobial Activity: Thiazole derivatives are known to possess antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anticancer Activity: Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some analogs involves the induction of apoptosis through the modulation of cell signaling pathways.[1] For instance, some 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety have been shown to induce apoptosis in HepG2 cells and cause S-phase cell cycle arrest.[1]

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Postulated Signaling Pathway Involvement in Anticancer Activity

Based on studies of related thiazole-hydrazone derivatives, a potential mechanism of action in cancer cells could involve the induction of apoptosis. The logical flow of this process is depicted below.

Caption: Postulated apoptotic pathway for thiazole derivatives.

Future Research Directions

Given the limited specific data on this compound, the following areas represent key opportunities for future research:

-

Chemical Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound's structure and purity must be confirmed using modern analytical techniques (NMR, Mass Spectrometry, Elemental Analysis).

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its potential cytotoxic and antimicrobial activities. This would involve determining key quantitative metrics.

Table 2: Key Quantitative Metrics for Biological Evaluation

Metric Description IC₅₀ (Half-maximal inhibitory concentration) Measures the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. EC₅₀ (Half-maximal effective concentration) The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. -

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, and apoptosis assays.

-

Structure-Activity Relationship (SAR) Studies: The acetohydrazide group can be readily converted into a variety of hydrazone derivatives by reacting it with different aldehydes and ketones. Synthesizing a library of such derivatives and evaluating their biological activity would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent compounds.

Caption: Workflow for Structure-Activity Relationship studies.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently lacking, its structural motifs suggest a likelihood of interesting biological activities. The synthetic route is straightforward, making it an accessible target for research laboratories. Future studies focusing on its synthesis, biological evaluation, and the generation of a derivative library are warranted to fully explore its therapeutic potential.

References

(2-METHYL-THIAZOL-4-YL)ACETIC ACID HYDRAZIDE molecular weight

An In-depth Technical Guide on (2-Methyl-thiazol-4-yl)acetic Acid Hydrazide

This technical guide provides a comprehensive overview of (2-Methyl-thiazol-4-yl)acetic acid hydrazide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its physicochemical properties, a representative synthetic protocol, and discusses its potential biological activities based on related structures.

Physicochemical Properties

(2-Methyl-thiazol-4-yl)acetic acid hydrazide is a small molecule featuring a methyl-substituted thiazole ring linked to an acetic acid hydrazide moiety. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C6H9N3OS | [1][2][3] |

| Molecular Weight | 171.22 g/mol | [1][3] |

| CAS Number | 496057-29-5 | [1] |

Synthesis Protocol

The synthesis of (2-Methyl-thiazol-4-yl)acetic acid hydrazide can be achieved through the hydrazinolysis of the corresponding ester, ethyl (2-methyl-thiazol-4-yl)acetate. This is a common and effective method for the preparation of acid hydrazides.[4][5][6]

Experimental Protocol: Synthesis of (2-Methyl-thiazol-4-yl)acetic acid hydrazide

-

Materials:

-

Ethyl (2-methyl-thiazol-4-yl)acetate

-

Hydrazine hydrate (99%)

-

Absolute ethanol

-

-

Procedure:

-

A solution of ethyl (2-methyl-thiazol-4-yl)acetate (0.01 mole) in absolute ethanol (30 ml) is prepared in a round-bottom flask equipped with a reflux condenser.

-

To this stirring solution, hydrazine hydrate (0.015 mole) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

After the reflux period, the mixture is cooled to room temperature, which should induce the precipitation of the product.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is then purified by recrystallization from ethanol to yield (2-Methyl-thiazol-4-yl)acetic acid hydrazide.

-

Potential Biological Activities

While specific biological data for (2-Methyl-thiazol-4-yl)acetic acid hydrazide is not extensively documented in the public domain, the core chemical moieties—the thiazole ring and the hydrazide group—are present in numerous compounds with significant pharmacological activities.[7][8]

The thiazole nucleus is a versatile scaffold known for a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[7][9] Similarly, hydrazone derivatives, which can be readily synthesized from hydrazides, exhibit a broad spectrum of bioactivities such as antimycobacterial, anticonvulsant, and antidiabetic effects.[10][11][12]

Given these precedents, (2-Methyl-thiazol-4-yl)acetic acid hydrazide is a promising candidate for screening in various drug discovery programs. For instance, related hydrazine-clubbed thiazole derivatives have shown potential as antidiabetic agents by inhibiting enzymes like aldose reductase, α-glycosidase, and α-amylase.[12][13]

Logical Workflow for Biological Screening

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel thiazole hydrazide derivatives.

Caption: A logical workflow for the synthesis and biological screening of thiazole hydrazide derivatives.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. chemmethod.com [chemmethod.com]

- 6. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: Synthesis, Potential Biological Activities, and Derivatives

This technical guide provides a comprehensive overview of 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. The document details a proposed synthetic pathway for the compound, based on established chemical principles, and reviews the biological activities of structurally related thiazole and hydrazide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Synthesis

The target molecule, this compound, incorporates a 4-methylthiazole ring, a scaffold known for its presence in a wide range of biologically active compounds, and a hydrazide functional group, which is a key component in many pharmaceutical agents. The synthesis of this compound can be approached through a two-step process: the formation of an ester intermediate, ethyl (4-methyl-1,3-thiazol-2-yl)acetate, followed by its conversion to the desired acetohydrazide.

Proposed Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This pathway employs the well-established Hantzsch thiazole synthesis for the formation of the core thiazole ring.

Step 1: Synthesis of Ethyl (4-methyl-1,3-thiazol-2-yl)acetate (Intermediate 1)

The Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. In this proposed synthesis, ethyl 2-chloroacetoacetate reacts with thioacetamide to yield the thiazole ring with the desired substituents.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1.0 equivalent).

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl (4-methyl-1,3-thiazol-2-yl)acetate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Target Compound)

The final step is the conversion of the ethyl ester to the corresponding hydrazide through reaction with hydrazine hydrate. This is a standard and efficient method for the synthesis of hydrazides.

Experimental Protocol:

-

Dissolve the purified ethyl (4-methyl-1,3-thiazol-2-yl)acetate (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature or gently refluxed for several hours, with reaction progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold ethanol or water, and dried to afford this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Potential Biological Activities and Derivatives

Antimicrobial Activity

Thiazole-containing compounds and their hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the ability of the hydrazone moiety to chelate with metal ions essential for microbial growth or to interfere with cellular processes.

Table 1: Antimicrobial Activity of Thiazole Hydrazide Derivatives

| Compound/Derivative Class | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference(s) |

| N'-(substituted-benzylidene)-2-(thiazol-yl)acetohydrazides | Gram-positive and Gram-negative bacteria | Broad-spectrum activity observed for some derivatives. | |

| 4-Substituted thiazol-2-yl hydrazine derivatives | E. coli, P. aeruginosa, B. subtilis, S. pyogenes, K. pneumoniae, S. aureus, C. albicans, T. viride, A. flavus, A. brasiliensis | Moderate to good activity against the tested microorganisms. | [1] |

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | Good to moderate antibacterial and antifungal activities (MIC 12.5 µg/mL, 25 µg/mL and 50 µg/mL). | [2] |

Anticancer Activity

The thiazole nucleus is a common feature in a number of anticancer drugs. Schiff bases derived from hydrazides have also demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Anticancer Activity of Thiazole-based Schiff Bases and Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity (IC50) | Reference(s) |

| Schiff bases of 2-amino-4-phenyl-5-methyl thiazole | HepG2, MCF-7, A549, HCT116 | Zn(II) complex showed potent inhibition. | [3] |

| Schiff bases incorporating imidazolidine-2,4-dione | MCF-7, HCT-116, HePG-2 | Derivative 24 showed IC50 values of 4.92, 9.07, and 12.83 µM, respectively. | [4] |

| Nano-sized Schiff base metal chelates | HePG2, MCF-7 | Zn(II) chelate showed significant cytotoxicity. | [5] |

| Schiff bases of various substituted aldehydes | HeLa, MCF-7 | IC50 values in the micromolar range. | [6] |

Experimental and Screening Workflows

The development of new therapeutic agents based on the this compound scaffold would typically follow a structured workflow, from synthesis to biological evaluation.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff’s Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and anticancer evaluation of nano-sized schiff base metal chelates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of thiazole hydrazone derivatives

An In-depth Technical Guide on the Biological Activity of Thiazole Hydrazone Derivatives

Introduction

Thiazole and hydrazone moieties are prominent scaffolds in medicinal chemistry, each contributing significantly to the pharmacological profiles of a diverse range of therapeutic agents.[1] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structure in numerous clinically approved drugs, including anticancer agents like Dasatinib and antibacterial compounds.[2][3] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with various biological targets.[4]

The hydrazone functional group (-C=N-NH-) is valued for its synthetic accessibility and its role in mediating biological effects through mechanisms like chelation of metal ions and interaction with cellular macromolecules.[2][5] The combination of these two pharmacophores into a single molecular entity—the thiazole hydrazone derivative—has garnered significant interest. These hybrid molecules exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, making them a focal point for modern drug discovery and development.[2][5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these promising compounds.

General Synthesis

The synthesis of thiazole hydrazone derivatives is typically achieved through a straightforward and efficient multi-step process. The most common route involves two key reactions: the formation of a thiosemicarbazone intermediate, followed by a Hantzsch thiazole synthesis for ring closure.

First, an appropriate aldehyde or ketone is condensed with thiosemicarbazide, usually under reflux in an alcoholic solvent like ethanol with an acid catalyst, to yield the corresponding thiosemicarbazone.[2][7] In the second step, this thiosemicarbazone intermediate is reacted with an α-haloketone, such as a substituted phenacyl bromide, which leads to the cyclization and formation of the 2-hydrazinyl-1,3-thiazole ring.[8][9]

Biological Activities

Thiazole hydrazone derivatives have been extensively evaluated for a range of biological activities, demonstrating significant potential primarily in the fields of oncology and microbiology.

Anticancer Activity

A substantial body of research highlights the potent cytotoxic effects of thiazole hydrazones against various human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[10][11]

Recent studies have identified specific molecular targets. For instance, certain quinoline-based thiazolyl-hydrazones have been shown to accumulate in lysosomes, leading to the inhibition of autophagy and subsequent cell death in colon and hepatocellular carcinoma cells.[12] Other derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[11][13] This inhibition can lead to cell cycle arrest at the G1/S phase and a significant increase in programmed cell death (apoptosis).[11]

Table 1: Summary of In Vitro Anticancer Activity of Thiazole Hydrazone Derivatives

| Compound ID/Series | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 7 | HepG2 (Liver) | 0.316 µM | [14] |

| Compound 4c | MCF-7 (Breast) | 2.57 µM | [11] |

| Compound 4c | HepG2 (Liver) | 7.26 µM | [11] |

| Compound T38 | HepG2 (Liver) | 1.11 µg/mL | [10] |

| Compound T26 | BGC-823 (Gastric) | 1.67 µg/mL | [10] |

| Compound T1 | MCF-7 (Breast) | 2.21 µg/mL | [10] |

| Quinoline-based 3c | HCT-116 (Colon) | Potent Activity |[12] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Thiazole hydrazones also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[15] They have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli.[2][8] The antifungal activity is also notable, with several derivatives showing inhibitory effects against Candida albicans and other fungal strains.[2][9] The mechanism of antimicrobial action is thought to involve the disruption of cellular processes and chelation of essential metal ions.[2]

Table 2: Summary of In Vitro Antimicrobial Activity (MIC) of Thiazole Hydrazone Derivatives

| Compound ID/Series | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4b, 4g, 4j | Candida albicans | 250 µg/mL | [2] |

| Pyrrole-bridged 2a, 2m | Candida glabrata | 50 µg/mL | [9] |

| Hydrazide-hydrazone 39 | M. tuberculosis H37Rv | 16.252 µg/mL | [16] |

| General Series | Staphylococcus aureus | Good Activity | [8] |

| General Series | Enterococcus faecalis | Good Activity | [8] |

| General Series | Escherichia coli | Active |[2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocols

The evaluation of thiazole hydrazone derivatives follows established and validated methodologies in medicinal chemistry and pharmacology.

General Procedure for Synthesis

A mixture of a substituted aldehyde (3 mmol) and thiosemicarbazide (3 mmol) is refluxed in ethanol (3 mL) with a few drops of a strong acid (e.g., HCl) for approximately 3 hours.[2] The resulting solid thiosemicarbazone is filtered, washed with cold ethanol, and dried. Subsequently, the purified thiosemicarbazone is refluxed with an equimolar amount of a substituted phenacyl bromide in ethanol (3 mL). The reaction is monitored by Thin-Layer Chromatography (TLC), with completion typically observed after 4 hours. The final thiazole hydrazone product is then isolated, purified (e.g., by recrystallization), and characterized using spectroscopic methods such as NMR and Mass Spectrometry.[2][9]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]

-

Compound Treatment: The synthesized thiazole hydrazone derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 3-4 hours.

-

Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[11][14]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

-

Compound Dilution: The test compounds are serially diluted in the wells of a 96-well microtiter plate using broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes + broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8][9]

Conclusion

Thiazole hydrazone derivatives represent a highly versatile and promising class of heterocyclic compounds in the pursuit of new therapeutic agents. Their straightforward synthesis and modular nature allow for the generation of large libraries with diverse substitutions, facilitating structure-activity relationship (SAR) studies. The consistent and potent biological activities observed, particularly against cancer cell lines and pathogenic microbes, underscore their potential. Future research should focus on optimizing the selectivity and potency of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of this chemical scaffold is poised to yield novel drugs to address critical unmet needs in oncology and infectious diseases.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of New Thiazolyl Hydrazone Derivatives a...: Ingenta Connect [ingentaconnect.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the potential therapeutic applications of 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide and the broader class of thiazole acetohydrazide derivatives. While specific research on the title compound is limited, this guide synthesizes the extensive body of literature on related thiazole-containing molecules to elucidate probable mechanisms of action, identify key therapeutic targets, and provide detailed experimental methodologies. The primary focus is on the anticancer, antimicrobial, and anti-inflammatory potential of this chemical scaffold, supported by quantitative data from analogous compounds and visual representations of relevant signaling pathways.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] The acetohydrazide moiety is also a well-established pharmacophore, often contributing to the biological activity of various compounds. The combination of these two functionalities in this compound suggests a high potential for therapeutic utility.

This whitepaper will explore the likely therapeutic targets of this compound class by examining the established activities of structurally similar thiazole derivatives. The primary areas of focus will be oncology, infectious diseases, and inflammatory disorders.

Potential Therapeutic Areas and Molecular Targets

Based on extensive research into thiazole derivatives, the following therapeutic areas and molecular targets are proposed for this compound and its analogs.

Anticancer Activity

Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[3][4][5]

-

PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][6] Several thiazole derivatives have been identified as potent inhibitors of PI3Kα and mTOR.[7]

-

Receptor Tyrosine Kinase (RTK) Inhibition:

-

EGFR and HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in the development and progression of numerous cancers. Thiazole derivatives have been shown to exhibit significant inhibitory activity against these receptors.[8]

-

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) plays a crucial role in tumor angiogenesis. Inhibition of VEGFR-2 by thiazole-containing compounds can suppress tumor growth by limiting blood supply.[9]

-

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Thiazole derivatives have been found to interfere with tubulin assembly, leading to cell cycle arrest and apoptosis.[3]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and transcription. Certain thiazole compounds can inhibit these enzymes, leading to DNA damage and cancer cell death.[3][6]

-

Cyclooxygenase (COX) Inhibition: Overexpression of COX-2 is implicated in the pathogenesis of several cancers. Thiazole carboxamide derivatives have been identified as selective COX-2 inhibitors.[10]

Antimicrobial Activity

The thiazole scaffold is present in several clinically used antimicrobial agents.[11] Thiazole acetohydrazide derivatives are anticipated to exhibit activity against a range of pathogens.

-

DNA Gyrase and Topoisomerase IV Inhibition: These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial drugs. Benzothiazole derivatives have shown potent inhibition of both E. coli DNA gyrase and topoisomerase IV.[12]

-

Inhibition of Cell Wall Synthesis: The thiazole ring is a core component of penicillin, indicating its potential to interfere with bacterial cell wall biosynthesis.[13]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. The ability of thiazole derivatives to inhibit inflammatory pathways suggests their potential as anti-inflammatory agents.

-

Cyclooxygenase (COX) Inhibition: As mentioned in the anticancer section, thiazole derivatives can act as inhibitors of COX enzymes, which are central to the inflammatory response.[10]

Antidiabetic Activity

Recent studies have highlighted the potential of thiazole derivatives in managing diabetes mellitus through the inhibition of key enzymes.[14]

-

Aldose Reductase, α-Glycosidase, and α-Amylase Inhibition: Hydrazine-linked thiazole derivatives have demonstrated potent inhibitory activity against aldose reductase, α-glycosidase, and α-amylase, enzymes involved in diabetic complications and postprandial hyperglycemia.[14][15]

Quantitative Data on Analogous Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activities of structurally related thiazole derivatives.

Table 1: Anticancer Activity of Representative Thiazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-thiazole | EGFR | MCF-7 | 0.07 | [8] |

| Pyrazolyl-thiazole | HER-2 | - | 0.032 | [8] |

| Thiazole Derivative | VEGFR-2 | - | 0.15 | [9] |

| Thiazole Derivative | PI3Kα | - | 0.086 | [7] |

| Thiazole Derivative | mTOR | - | 0.221 | [7] |

| Thiazole Carboxamide | COX-2 | - | 9.01 | [10] |

Table 2: Antimicrobial and Antidiabetic Activity of Representative Thiazole Derivatives

| Compound Class | Target | Organism/Enzyme | MIC (µg/mL) or IC50/Ki (nM) | Reference |

| Benzothiazole Ethyl Urea | DNA Gyrase | E. coli | IC50: 0.0033 µg/mL | [12] |

| Benzothiazole Ethyl Urea | Topoisomerase IV | E. coli | IC50: 0.046 µg/mL | [12] |

| Hydrazine-clubbed Thiazole | Aldose Reductase | - | Ki: 5.47 nM | [14] |

| Hydrazine-clubbed Thiazole | α-Glycosidase | - | Ki: 1.76 µM | [15] |

| Hydrazine-clubbed Thiazole | α-Amylase | - | IC50: 4.94 µM | [15] |

Experimental Protocols

This section details generalized experimental protocols for the synthesis and biological evaluation of thiazole acetohydrazide derivatives, based on methodologies reported in the literature for similar compounds.

General Synthesis of Thiazole Acetohydrazide Derivatives

The synthesis of this compound and its analogs typically follows a multi-step procedure.

-

Synthesis of Thiosemicarbazone: An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), under reflux to yield the corresponding thiosemicarbazone.[7]

-

Cyclization to form the Thiazole Ring: The thiosemicarbazone is then cyclized with an α-haloketone (e.g., chloroacetone to introduce the 4-methyl group) in a solvent such as ethanol or dioxane, often in the presence of a base like triethylamine, to form the thiazole ring.[13]

-

Formation of the Acetohydrazide: The resulting thiazole derivative with an ester group is reacted with hydrazine hydrate to yield the final acetohydrazide product.[14]

In Vitro Anticancer Activity Assays

-

MTT Assay for Cytotoxicity:

-

Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow formazan crystal formation by viable cells.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader to determine cell viability, and IC50 values are calculated.[16]

-

-

Enzyme Inhibition Assays (e.g., PI3K, mTOR, EGFR):

-

Commercially available kinase assay kits are typically used.

-

The recombinant enzyme, substrate (e.g., a specific peptide), and ATP are incubated with varying concentrations of the test compound.

-

The enzyme activity (e.g., phosphorylation of the substrate) is measured, often using luminescence- or fluorescence-based detection methods.

-

IC50 values are determined by plotting enzyme inhibition against compound concentration.[7]

-

In Vitro Antimicrobial Activity Assays

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and its analogs.

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Caption: Simplified EGFR signaling pathway and its inhibition.

Caption: Mechanism of action for bacterial DNA gyrase inhibition.

Conclusion

While direct experimental data on this compound is currently lacking, the extensive research on the broader class of thiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The evidence strongly suggests that this compound and its analogs are promising candidates for development as anticancer, antimicrobial, and anti-inflammatory agents. The key molecular targets likely include components of critical cell signaling pathways such as PI3K/mTOR and EGFR, as well as essential bacterial enzymes like DNA gyrase. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway analyses provided in this guide offer a framework for such future research endeavors.

References

- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One moment, please... [dergi.fabad.org.tr]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Speculative Mechanism of Action for 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a speculative mechanism of action for 2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide based on the biological activities of structurally related compounds. Direct experimental evidence for the specific mechanism of this compound is not currently available in the public domain. This whitepaper aims to provide a scientifically grounded hypothesis to guide future research.

Introduction

The compound this compound belongs to a class of heterocyclic compounds containing a thiazole ring linked to an acetohydrazide moiety. Both thiazole and hydrazide functionalities are recognized pharmacophores present in numerous biologically active molecules. Thiazole derivatives are known for a wide spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the hydrazide-hydrazone scaffold is a key feature in several chemotherapeutic agents and is associated with a broad range of bioactivities.[4][5] This document explores the potential mechanisms of action of this compound by drawing parallels with the known biological effects of its constituent chemical motifs.

Core Structural Components and Associated Bioactivities

The structure of this compound comprises two key pharmacophores: the 4-methyl-1,3-thiazole ring and the acetohydrazide side chain .

-

Thiazole Ring: The thiazole ring is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[1] Its derivatives have been reported to exhibit a variety of biological effects, suggesting multiple potential mechanisms of action.[2]

-

Acetohydrazide Moiety: The -NHNHC(=O)CH₂- group is a reactive and versatile functional group. Hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are known to possess significant biological properties.[4] The hydrazide itself can act as a precursor to such active hydrazones or participate in coordination with metal ions, which is crucial for the function of some enzymes.[1]

Speculative Mechanisms of Action

Based on the known activities of related compounds, several potential mechanisms of action for this compound can be postulated.

Antimicrobial and Antifungal Activity

Thiazole and hydrazide derivatives have consistently demonstrated significant antimicrobial and antifungal properties.[1][6] The proposed mechanisms often involve:

-

Enzyme Inhibition: The compound may target essential enzymes in microbial metabolic pathways. For instance, it could inhibit enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions like iron, zinc, or copper, which are vital cofactors for many microbial enzymes.[1] Depriving the microbes of these essential metals can lead to growth inhibition.

-

Disruption of Cell Membrane: The lipophilic nature of the thiazole ring could facilitate the compound's insertion into the microbial cell membrane, leading to altered membrane potential, increased permeability, and eventual cell lysis.

Anticancer Activity

Numerous thiazole derivatives have been investigated as potential anticancer agents.[2][3][7] Speculative anticancer mechanisms for this compound include:

-

Kinase Inhibition: Many anticancer drugs target protein kinases that are crucial for cancer cell proliferation and survival. The thiazole ring is a common scaffold in kinase inhibitors. It is plausible that this compound could inhibit the activity of kinases such as c-Met or others involved in oncogenic signaling pathways.[8]

-

Induction of Apoptosis: The compound might trigger programmed cell death (apoptosis) in cancer cells. This could occur through the activation of caspase cascades or by disrupting the balance of pro-apoptotic and anti-apoptotic proteins.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process critical for tumor growth and metastasis, could be inhibited by this compound.

Anti-inflammatory Activity

Thiazole derivatives have also been reported to possess anti-inflammatory properties.[7] A potential mechanism could be:

-

Inhibition of Pro-inflammatory Enzymes: The compound may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the inflammatory cascade, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Speculative Signaling Pathway

Based on the potential anticancer activity and the known role of thiazole derivatives as kinase inhibitors, a speculative signaling pathway is presented below. This diagram illustrates the potential inhibition of a receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer.

Caption: Speculative inhibition of a pro-survival signaling pathway.

Representative Experimental Protocols

While specific protocols for this compound are not available, the following are representative methodologies for assessing the biological activities discussed.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data from Related Compounds

While no quantitative data exists for the title compound, the following table summarizes the reported activities of structurally related thiazole and hydrazide derivatives to provide a context for potential efficacy.

| Compound Class | Biological Activity | Target | Reported Potency (Example) |

| Thiazole Hydrazones | Antimicrobial | E. coli, C. albicans | Active |

| Thiazolidinones | Anticancer | K-562, PC3 cell lines | IC₅₀ = 4.86 µM |

| Benzofuran-Thiazolylhydrazones | MAO-A Inhibition | Monoamine Oxidase A | IC₅₀ = 0.07 µM |

| Thiazole/Thiadiazole Carboxamides | Anticancer | c-Met Kinase | Moderate to high cytotoxicity |

Conclusion

The compound this compound holds therapeutic potential owing to its constituent thiazole and acetohydrazide moieties, which are well-established pharmacophores. The speculative mechanisms of action, including antimicrobial, anticancer, and anti-inflammatory effects, are grounded in the extensive literature on related heterocyclic compounds. The proposed pathways involve enzyme inhibition, disruption of microbial cell integrity, and interference with cancer cell signaling cascades. Future experimental validation, following the suggested workflow, is imperative to elucidate the precise molecular targets and mechanisms of this promising compound.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide presents a combination of established synthetic methodologies for analogous compounds and predicted spectroscopic data based on structurally related molecules.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (thiazole) | ~2.3 - 2.5 | s |

| CH₂ (acetyl) | ~3.5 - 3.8 | s |

| H-5 (thiazole) | ~6.8 - 7.2 | s |

| NH (hydrazide) | ~9.0 - 9.5 | br s |

| NH₂ (hydrazide) | ~4.3 - 4.6 | br s |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (thiazole) | ~17 - 19 |

| CH₂ (acetyl) | ~35 - 40 |

| C-5 (thiazole) | ~110 - 115 |

| C-4 (thiazole) | ~145 - 150 |

| C=O (amide) | ~165 - 170 |

| C-2 (thiazole) | ~160 - 165 |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (NH₂) | 3300 - 3400 | Medium |

| N-H stretch (NH) | 3150 - 3250 | Medium |

| C-H stretch (aromatic/aliphatic) | 2900 - 3100 | Medium-Weak |

| C=O stretch (amide I) | 1650 - 1680 | Strong |

| N-H bend (amide II) | 1520 - 1550 | Medium |

| C=N stretch (thiazole) | 1580 - 1620 | Medium |

| C-S stretch (thiazole) | 650 - 750 | Weak |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 172.05 |

| [M+Na]⁺ | 194.03 |

| [M]⁺ | 171.04 |

Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process, commencing with the formation of an ester intermediate, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(4-Methyl-1,3-thiazol-2-yl)acetate

A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This would involve the reaction of a thioamide with an α-halo carbonyl compound.

General Protocol:

-

To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol or tetrahydrofuran (THF), an equimolar amount of thioacetamide is added.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate, which can be further purified by column chromatography.

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the corresponding acetohydrazide is a standard procedure involving reaction with hydrazine hydrate.

General Protocol:

-

Ethyl 2-(4-methyl-1,3-thiazole-2-yl)acetate is dissolved in a minimal amount of ethanol or methanol.

-

An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

-

The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like diethyl ether or hexane and collected by filtration.

-

The crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure this compound.

Synthetic Pathway Visualization

The logical two-step synthesis of this compound is depicted in the following workflow diagram.

Caption: Synthetic pathway of this compound.

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and recommended experimental protocols for determining the solubility and stability of 2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide. As of the date of this publication, specific experimental data for this compound is not extensively available in peer-reviewed literature. The methodologies described herein are based on established principles for analogous chemical entities and standard pharmaceutical testing guidelines.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a common scaffold in medicinal chemistry known for a wide range of biological activities. The acetohydrazide functional group often serves as a key building block in the synthesis of more complex molecules, including Schiff bases and various heterocyclic systems with therapeutic potential. Understanding the solubility and stability of this core molecule is a critical prerequisite for its advancement in any research or drug development pipeline, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This guide provides a framework for evaluating these key physicochemical parameters.

Physicochemical Properties

While experimental data is scarce, computational models provide valuable predictions for the physicochemical properties of this compound. These properties offer initial insights into its likely solubility and stability behavior.

| Property | Predicted Value | Implication for Solubility & Stability |

| Molecular Formula | C₆H₉N₃OS | |

| Molecular Weight | 171.22 | Low molecular weight is generally favorable for solubility. |

| TPSA (Topological Polar Surface Area) | 68.01 Ų | A moderate TPSA suggests a balance between aqueous solubility and membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | -0.01608 | A negative LogP value indicates a preference for the aqueous phase, suggesting good water solubility. |

| Hydrogen Bond Donors | 2 | The presence of hydrogen bond donors (the -NH and -NH₂ groups) facilitates interaction with polar solvents like water. |

| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, further enhancing solubility in protic solvents. |

| Rotatable Bonds | 2 | A low number of rotatable bonds suggests a relatively rigid structure, which can be favorable for crystalline stability. |

Data sourced from commercial supplier technical data sheets.

Solubility Profile: Experimental Protocol

A comprehensive understanding of solubility is essential. The following is a generalized protocol for determining the thermodynamic solubility of this compound in various media.

Materials and Equipment

-

This compound

-

Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Dimethyl Sulfoxide (DMSO), Ethanol.

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

pH meter

Methodology: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Experimental Protocol

Stability testing is crucial to determine how the quality of the compound varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials and Equipment

-

This compound

-

Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (3-30%)

-

Stability chambers (for controlled temperature and humidity)

-

Photostability chamber with UV and visible light sources

-

HPLC-UV/MS system

-

pH meter

Methodology: Forced Degradation Study

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing.[1]

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a set period.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature.

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) in an oven.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (preferably with mass spectrometry detection) to separate and identify the parent compound and any degradation products.

Caption: Logical Workflow for a Forced Degradation Study.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of a corresponding ester with hydrazine hydrate. This is a common and efficient method for producing hydrazide derivatives.

Caption: General Synthesis Pathway for the Target Compound.

Conclusion

While specific experimental data for this compound remains to be published, its predicted physicochemical properties suggest favorable aqueous solubility. The protocols outlined in this guide provide a robust framework for researchers to experimentally determine its solubility and stability profiles. Such studies are indispensable for assessing the compound's potential as a lead candidate in drug discovery and for guiding formulation development. The execution of these standardized tests will generate the critical data needed to advance the scientific understanding and potential applications of this promising thiazole derivative.

References

The Therapeutic Potential of Novel Thiazole Compounds: A Pharmacological Investigation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, continues to be a cornerstone in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the pharmacology of novel thiazole compounds, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on presenting clear, actionable data and experimental protocols for researchers in the field.

Synthesis of Novel Thiazole Derivatives

A fundamental method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This versatile reaction allows for the introduction of various substituents, enabling the generation of diverse compound libraries for pharmacological screening.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a representative synthesis of a 2,4-disubstituted thiazole derivative.

Materials:

-

Substituted phenacyl bromide (1 mmol)

-

Substituted thioamide (1.2 mmol)

-

Ethanol (20 mL)

-

Triethylamine (catalytic amount)

Procedure:

-

A mixture of the appropriate phenacyl bromide and thioamide is refluxed in ethanol.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol or DMF, to yield the purified thiazole derivative.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Pharmacological Activities of Novel Thiazole Compounds

Novel thiazole derivatives have been extensively evaluated for a range of pharmacological activities. The following sections summarize key findings and provide standardized protocols for in vitro evaluation.

Anticancer Activity

Thiazole-containing compounds have emerged as a promising class of anticancer agents, with several derivatives exhibiting potent cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [2] |

| A549 (Lung) | 0.97 ± 0.13 | [2] | |

| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [3] |

| 4m | BxPC-3 (Pancreatic) | 1.69 - 2.2 | [4] |

| 8 | MCF-7 (Breast) | 3.36 (µg/mL) | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiazole compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity

Many novel thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 43a | S. aureus | 16.1 (µM) | [6] |

| E. coli | 16.1 (µM) | [6] | |

| 13/14 | S. aureus, E. coli, A. niger | 50-75 | [7] |

| 37c | Bacteria | 46.9 - 93.7 | [6] |

| Fungi | 5.8 - 7.8 | [6] | |

| 56 | S. aureus, E. coli, P. aeruginosa | 8 - 16 | |

| 6 | S. dysenteriae | 125 |

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Thiazole test compounds

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-